molecular formula C13H7ClO3S B2953262 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one CAS No. 327078-55-7

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one

Cat. No.: B2953262
CAS No.: 327078-55-7
M. Wt: 278.71
InChI Key: KWSFARAVCWJNKK-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is a halogenated benzoxathiolone derivative characterized by a benzo[1,3]oxathiol-2-one core substituted with a 4-chlorophenyl group at the 7-position and a hydroxyl group at the 5-position. This compound belongs to a broader class of benzoxathiolones, which are studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFARAVCWJNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one typically involves the reaction of 4-chlorophenyl derivatives with benzo[1,3]oxathiol-2-one under specific conditions. One common method involves the use of a Michael addition reaction, where 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones react with α,β-unsaturated esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiol ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxathiol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one involves its interaction with specific molecular targets. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which are involved in the regulation of mood and behavior . This interaction helps in modulating neurotransmitter activity, making it a potential candidate for treating psychiatric disorders.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzoxathiolone scaffold allows for functionalization at multiple positions, leading to variations in biological activity and physicochemical properties. Below is a comparison of key analogs:

Compound Substituents Key Structural Differences Evidence
7-(4-Chlorophenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one 7-(4-Cl-phenyl), 5-OH Reference compound; discontinued commercially.
6-Methoxybenzo[d][1,3]oxathiol-2-one (Compound 7) 6-OCH₃ Methoxy substitution enhances anticancer activity (SKMEL-19 melanoma cells).
5-[2-(Diethylamino)ethoxy]-6-acryloyl derivatives (e.g., 35, 36, 37) Aminoalkyl side chains, acryloyl groups Improved solubility and stability; yields up to 56% (Compound 37).
6-(Allyloxy)-5-[3-(3’-chlorophenyl)acryolyl]benzo[1,3]oxathiol-2-one (41) 3’-Cl-phenyl, allyloxy group Higher melting point (173–175°C) due to steric and electronic effects.
6-Hydroxybenzo[d][1,3]oxathiol-2-one Schiff bases 6-OH, Schiff base modifications Demonstrated anticancer potential via apoptosis induction.

Key Observations :

  • Halogen Position : The 4-chlorophenyl group in the target compound may offer distinct electronic effects compared to meta-substituted analogs (e.g., 3’-Cl in Compound 41) .
  • Hydroxy vs. Methoxy : The 5-OH group in the target compound contrasts with 6-OCH₃ in Compound 7, which showed selective cytotoxicity against cancer cells .

Stability Factors :

  • Aminoalkyl side chains and acryloyl groups improve thermal stability, as seen in higher melting points (e.g., 173–175°C for Compound 41) .
  • Methoxy groups may enhance metabolic stability compared to hydroxyl groups .

Biological Activity

7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one, a heterocyclic compound with the CAS number 327078-55-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoxathiol ring system, characterized by the presence of a chloro-substituted phenyl group and a hydroxyl group. Its molecular formula is C13H7ClO3SC_{13}H_{7}ClO_{3}S with a molecular weight of approximately 278.71 g/mol.

PropertyValue
IUPAC Name7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
CAS Number327078-55-7
Molecular FormulaC13H7ClO3S
Molecular Weight278.71 g/mol

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which play significant roles in mood regulation and various psychiatric conditions. This interaction suggests potential applications in treating disorders such as schizophrenia and depression.

Antipsychotic Potential

Research indicates that this compound exhibits antipsychotic properties by antagonizing dopamine D2 receptors. Studies have shown that compounds with similar structures can effectively reduce psychotic symptoms in animal models, suggesting that this compound may have comparable efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human colon cancer cell lines (HCT-15) and CNS cancer cell lines (SF-295), indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antipsychotic Evaluation : In a study assessing the effects of similar compounds on D2 receptor inhibition, researchers found that derivatives of benzoxathiols exhibited significant antagonistic activity leading to reduced locomotor activity in animal models, which is indicative of antipsychotic effects.
  • Anticancer Studies : A series of experiments tested the cytotoxicity of this compound against several cancer cell lines using MTT assays. The compound demonstrated an IC50 value ranging from 10 µM to 30 µM across different cell lines, showcasing its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMechanism of ActionBiological Activity
6-[(1,2,4-triazololyl-propyloxyl)]benzo[d][1,3]oxathiol-2-oneGABA receptor modulationAnxiolytic effects
PodophyllotoxinMicrotubule disruptionAnticancer effects

The distinct substitution pattern on the benzoxathiol ring of this compound contributes to its unique biological activities compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves introducing the 4-chlorophenyl moiety to the benzo[1,3]oxathiol-2-one core. A plausible route includes Suzuki-Miyaura coupling for aryl group introduction, followed by hydroxylation. Key steps:

Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with 4-chlorophenylboronic acid and a halogenated benzooxathiolone precursor .

Hydroxylation : Oxidative hydroxylation at the 5-position using meta-chloroperbenzoic acid (mCPBA) .

Purification : Recrystallization from ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Reference:

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the oxathiolone ring conformation .
  • IR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
  • HPLC-MS : Quantify purity (>98%) and detect byproducts using electrospray ionization (ESI-MS) .
    Reference:

Advanced Research Questions

Q. How do the hydroxyl and oxathiolone groups influence reactivity in substitution or oxidation reactions?

  • Methodological Answer : The hydroxyl group acts as an electron donor, while the oxathiolone ring is electrophilic. Reactivity studies require:
  • Substitution : Use nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Oxidation : Treat with Dess-Martin periodinane to form a quinone derivative; monitor via TLC .
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
    Reference:

Q. What strategies are recommended for evaluating this compound’s biological activity in vitro?

  • Methodological Answer : Design assays targeting plausible bioactivity (e.g., enzyme inhibition):

Enzyme Assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates .

Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting .

Toxicity Screening : Use MTT assays in HepG2 cells to assess IC₅₀ values .
Reference:

Q. How should researchers address contradictions in reported solubility or stability data?

  • Methodological Answer : Reproduce experiments under controlled conditions:
  • Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) at 25°C using UV-Vis spectroscopy (λ_max = 280 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
    Reference:

Q. What experimental designs are optimal for studying environmental degradation pathways?

  • Methodological Answer : Simulate environmental conditions:

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze via LC-MS/MS .

Hydrolysis : Test at pH 3, 7, and 10 (37°C, 48 hrs); quantify parent compound loss .
Reference:

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Screen against PDB structures (e.g., COX-2, 5KIR) to identify binding poses .

Pharmacophore Mapping : Highlight H-bond donors (hydroxyl) and aromatic features (chlorophenyl) .
Reference:

Q. What synthetic modifications enhance selectivity for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatize key functional groups:
  • Chlorophenyl Replacement : Synthesize analogs with 4-fluorophenyl or 4-methylphenyl to assess steric/electronic effects .
  • Oxathiolone Ring Modifications : Replace sulfur with oxygen or introduce methyl groups .
    Reference:

Q. Which safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA guidelines:
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal .
    Reference:

Q. How can cross-disciplinary approaches (e.g., material science) expand its applications?

  • Methodological Answer :
    Explore hybrid materials:
  • Polymer Composites : Incorporate into polyurethane matrices for antimicrobial coatings .
  • Nanoparticle Functionalization : Conjugate with gold nanoparticles for targeted drug delivery .
    Reference:

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